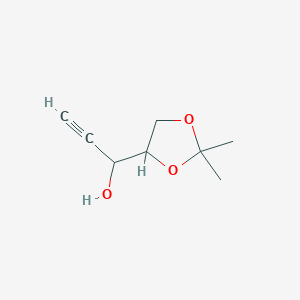

(3R,4r)-4,5-isopropylidene pent-2-yn-3-ol

Description

Contextualization of Chiral Acetylenic Carbinols in Modern Organic Synthesis

Chiral acetylenic carbinols, a class of compounds characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are highly valued intermediates in organic synthesis. The propargyl alcohol moiety is a versatile functional group that can undergo a wide array of transformations, including nucleophilic additions, metal-catalyzed cross-coupling reactions, and rearrangements. The presence of a defined stereocenter at the carbinol position allows for the transfer of chirality into new molecular frameworks, making these compounds powerful precursors for the asymmetric synthesis of complex molecules. Their utility is demonstrated in the synthesis of various natural products and biologically active compounds where the precise stereochemical arrangement is critical for function.

Significance of Dioxolane-Protected Diols in Chiral Pool and Stereoselective Synthesis

The concept of the "chiral pool" refers to the use of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes, as starting materials for synthesis. wikipedia.orgnih.govbuchler-gmbh.com This approach leverages nature's stereochemical control to efficiently construct complex chiral molecules. wikipedia.orgnih.govbuchler-gmbh.com Dioxolane-protected diols, such as the isopropylidene ketal present in the target molecule, are frequently derived from the chiral pool, often originating from tartaric acid or carbohydrates. This protecting group serves a dual purpose: it masks the reactive hydroxyl groups, allowing for selective reactions at other sites in the molecule, and it imparts conformational rigidity, which can influence the stereochemical outcome of subsequent transformations. The use of such protected diols is a well-established strategy for preserving and transferring chirality throughout a synthetic sequence. organic-chemistry.org

Structural Features and Stereochemical Importance of (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol in Advanced Synthetic Methodologies

The structure of this compound is defined by several key features that underscore its stereochemical importance. The molecule possesses two contiguous stereocenters at the C3 and C4 positions, with a relative 'r' (or anti) configuration. The absolute stereochemistry is designated as (3R, 4r). This specific arrangement of a propargylic alcohol and a protected vicinal diol within a compact C5 framework provides a synthetically versatile scaffold. The isopropylidene group locks the C4-C5 diol in a dioxolane ring, which can stereochemically direct reactions at the adjacent C3 carbinol center. The acetylenic functionality offers a rich platform for further chemical elaboration, including reduction to alkenes or alkanes, addition reactions, and coupling chemistry. While specific examples of this exact compound in advanced synthetic methodologies are not extensively reported in readily accessible literature, analogous structures are known to participate in reactions such as stereocontrolled reductions and additions to the alkyne, where the existing stereocenters guide the formation of new ones.

Overview of the Strategic Role of this compound as a Versatile Chiral Building Block

As a chiral building block, this compound offers a strategic advantage in the synthesis of polyketide natural products and other molecules containing 1,3-diol or related structural motifs. The defined stereochemistry at C3 and C4 can be translated into the backbone of a larger molecule. For instance, stereoselective reduction of the alkyne can lead to either the cis- or trans-alkene, providing access to different geometric isomers. The propargylic alcohol can be oxidized or undergo substitution reactions, while the dioxolane can be deprotected to reveal the 1,2-diol, which can then be further functionalized. The strategic value of such building blocks lies in their ability to introduce multiple stereocenters in a controlled manner, significantly simplifying the synthesis of complex targets. enamine.netresearchgate.net

Scope and Organization of the Academic Research Outline for this compound

A comprehensive academic research program focused on this compound would logically be structured to first establish efficient and scalable synthetic routes to the compound itself, likely from readily available chiral pool materials. Subsequent research would then explore the scope and limitations of its reactivity, systematically investigating transformations of the acetylenic and carbinol functionalities. A key focus would be on diastereoselective reactions that exploit the inherent chirality of the molecule to control the formation of new stereocenters. Finally, the utility of this building block would be demonstrated through its application in the total synthesis of biologically active natural products or their analogues, thereby showcasing its strategic value in addressing contemporary challenges in organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C8H12O3/c1-4-6(9)7-5-10-8(2,3)11-7/h1,6-7,9H,5H2,2-3H3 |

InChI Key |

UVXSWVDZLNDNJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)C(C#C)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol

Retrosynthetic Disconnections and Precursor Identification for (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol

A logical retrosynthetic analysis of this compound reveals key bond formations and strategic precursors that are instrumental in its synthesis.

Strategic Carbon-Carbon Bond Formations Leading to the Pent-2-yn-3-ol Scaffold

The most apparent retrosynthetic disconnection is the carbon-carbon bond between C-2 and C-3. This bond is formed through the nucleophilic addition of an acetylide equivalent to a suitable electrophilic carbonyl compound. This approach directly constructs the desired propargylic alcohol functionality. The alkyne moiety can be introduced as a metal acetylide, such as lithium acetylide or a Grignard reagent, which attacks the carbonyl carbon of an aldehyde. This disconnection leads to a chiral aldehyde precursor and an acetylene (B1199291) source.

Table 1: Key Retrosynthetic Disconnection

| Target Molecule | Disconnection | Precursors |

| This compound | C2-C3 bond | (R)-2,3-isopropylideneglyceraldehyde and a propyne (B1212725) equivalent (e.g., lithiopropyne) |

Methodologies for Establishing and Controlling Stereocenters at C-3 and C-4

The control of stereochemistry at both the C-3 and C-4 positions is paramount. The stereochemistry at C-4 is typically established by starting with a precursor from the chiral pool, where the stereocenter is already defined. For this compound, the (R)-configuration at C-4 is derived from (R)-2,3-isopropylideneglyceraldehyde.

The stereochemistry at the newly formed C-3 carbinol center is controlled during the nucleophilic addition of the acetylide. The diastereoselectivity of this addition is influenced by several factors, including the nature of the metal cation, the solvent, and the temperature. Chelation control, as described by Cram's chelate model, is a common strategy. In the case of (R)-2,3-isopropylideneglyceraldehyde, the oxygen atoms of the aldehyde and the adjacent dioxolane ring can coordinate to a metal ion, forming a rigid cyclic intermediate. This conformation directs the nucleophilic attack of the acetylide from the less hindered face, leading to the preferential formation of the anti (or r) diastereomer, which corresponds to the desired (3R,4r) product.

Diastereoselective Synthesis of this compound

The diastereoselective synthesis of this compound is most effectively achieved through chiral pool approaches, which utilize readily available, enantiomerically pure starting materials.

Chiral Pool Approaches Utilizing Stereodefined Precursors

The "chiral pool" refers to the collection of abundant and inexpensive chiral molecules provided by nature, such as carbohydrates, amino acids, and terpenes. worldwidejournals.com These compounds serve as excellent starting materials for the synthesis of complex chiral molecules. worldwidejournals.com

D-Mannitol, a six-carbon sugar alcohol, is a common and versatile chiral pool starting material. researchgate.net It can be readily converted to the key precursor, (R)-2,3-isopropylideneglyceraldehyde. The synthesis involves two main steps:

Protection of the Diols: D-mannitol is treated with acetone (B3395972) in the presence of a catalyst, such as zinc chloride or p-toluenesulfonic acid, to protect the 1,2- and 5,6-diol functionalities as isopropylidene acetals, forming 1,2:5,6-di-O-isopropylidene-D-mannitol. researchgate.net

Oxidative Cleavage: The central C3-C4 bond of the protected mannitol (B672) is then cleaved using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) to yield two equivalents of (R)-2,3-isopropylideneglyceraldehyde. researchgate.net

Table 2: Synthesis of (R)-2,3-isopropylideneglyceraldehyde from D-Mannitol

| Starting Material | Reagents | Product |

| D-Mannitol | 1. Acetone, ZnCl₂2. NaIO₄ | (R)-2,3-isopropylideneglyceraldehyde |

Once the chiral aldehyde is obtained, the final step is the diastereoselective addition of a propyne-derived organometallic reagent. The reaction of (R)-2,3-isopropylideneglyceraldehyde with lithium propynide, generated by treating propyne with a strong base like n-butyllithium, proceeds with high diastereoselectivity to afford this compound. The chelation of the lithium ion between the carbonyl oxygen and the ether oxygen of the dioxolane ring directs the attack of the propynide nucleophile to produce the desired anti diastereomer.

While less direct, derivatives of furanose and pyranose sugars can also serve as precursors. These approaches typically involve more extensive synthetic modifications, including selective protections, deoxygenations, and carbon chain manipulations, to ultimately arrive at the key chiral aldehyde intermediate or a related structure amenable to alkynylation. The inherent stereochemistry of the parent carbohydrate guides the stereochemical outcome of the synthetic sequence.

Substrate-Controlled Diastereoselectivity in the Formation of this compound

The formation of this compound involves the addition of a metal acetylide (derived from propyne) to the chiral aldehyde, (R)-2,3-isopropylideneglyceraldehyde. The inherent chirality of the aldehyde substrate plays a crucial role in directing the stereochemical course of the reaction, a phenomenon known as substrate-controlled diastereoselectivity. The stereochemistry of the newly formed stereocenter at C-3 is influenced by the existing stereocenter at C-4. Two primary models, the Felkin-Anh model and the Cram chelation model, are used to predict and explain the observed diastereoselectivity.

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the least sterically hindered face. openochem.orguwindsor.ca For (R)-2,3-isopropylideneglyceraldehyde, the largest group (the C-O bond of the acetonide ring) is oriented anti-periplanar to the incoming nucleophile. This generally leads to the formation of the anti diastereomer, which in this case would be (3S,4R)-4,5-isopropylidene pent-2-yn-3-ol.

In contrast, the Cram chelation model applies when a chelating metal ion is present in the reaction. uwindsor.cauvic.ca The metal ion can coordinate to both the carbonyl oxygen and the oxygen atom of the adjacent alkoxy group (from the isopropylidene ketal), forming a rigid five-membered chelate ring. This chelation locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less hindered face of this chelated intermediate, leading to the formation of the syn diastereomer, this compound. The outcome of the reaction is therefore highly dependent on the nature of the metal acetylide and the reaction conditions.

While the focus of this article is on substrate-controlled synthesis, it is worth noting that chiral auxiliaries are a powerful tool in asymmetric synthesis. biosynth.com In the context of synthesizing propargylic alcohols, a chiral auxiliary could be attached to the alkyne or the aldehyde to induce facial selectivity in the addition reaction. However, for the synthesis of this compound, the inherent chirality of the readily available (R)-2,3-isopropylideneglyceraldehyde typically provides sufficient stereocontrol, making the use of an external chiral auxiliary less common.

The alkoxy group at the α-position to the carbonyl in (R)-2,3-isopropylideneglyceraldehyde acts as a powerful directing group. Its ability to chelate to a metal center is the key factor that can switch the diastereoselectivity of the alkynylation reaction from Felkin-Anh control to chelation control. The oxygen atom of the isopropylidene ketal can act as a Lewis basic site, coordinating to the metal ion of the acetylide reagent. This interaction forces the reaction to proceed through a cyclic transition state, thereby directing the stereochemical outcome. youtube.com The effectiveness of this directing effect depends on the Lewis acidity of the metal cation.

Diastereoselective Alkynylation Reactions

The core of synthesizing this compound lies in the diastereoselective addition of a propynyl (B12738560) nucleophile to (R)-2,3-isopropylideneglyceraldehyde. The choice of the metal acetylide is critical in determining the stereochemical outcome.

The addition of metal acetylides to chiral aldehydes is a fundamental carbon-carbon bond-forming reaction. nih.gov The reactivity and stereoselectivity of this reaction are highly dependent on the metal counterion. For the synthesis of this compound, various metal acetylides can be employed, with lithium, magnesium, and zinc acetylides being the most common.

Lithium Acetylides: The addition of lithium propynylide to (R)-2,3-isopropylideneglyceraldehyde typically proceeds with low to moderate diastereoselectivity. Lithium ions are generally considered to be weakly chelating, and thus the reaction often gives a mixture of syn and anti products, with the Felkin-Anh product often predominating. nih.gov

Magnesium Acetylides (Grignard Reagents): Propynylmagnesium bromide is a more chelating reagent than its lithium counterpart. The addition of this Grignard reagent to (R)-2,3-isopropylideneglyceraldehyde generally shows a higher preference for the syn diastereomer, this compound, due to the formation of a magnesium chelate.

Zinc Acetylides: Alkynylzinc reagents are known for their high functional group tolerance and are often used in stereoselective additions. nih.gov The diastereoselectivity of their addition to chiral α-alkoxy aldehydes can be influenced by the presence of other Lewis acids.

The following table summarizes the typical diastereoselectivity observed in the addition of different metal propynylides to (R)-2,3-isopropylideneglyceraldehyde.

| Metal Acetylide | Predominant Product | Diastereomeric Ratio (syn:anti) | Control Model |

| Lithium Propynylide | (3S,4R)-isomer | ~1:2 to 1:3 | Felkin-Anh |

| Propynylmagnesium Bromide | (3R,4R)-isomer | ~4:1 to 10:1 | Chelation |

| Propynylzinc Bromide | (3R,4R)-isomer | Variable, often >4:1 | Chelation |

Note: The diastereomeric ratios are approximate and can vary depending on the specific reaction conditions such as solvent and temperature.

To achieve high diastereoselectivity in favor of the syn product, this compound, reaction conditions that promote chelation are employed. This is typically achieved by using metal acetylides with strongly Lewis acidic metal ions or by the addition of external Lewis acids. nih.gov

The use of Grignard reagents or organozinc reagents in ethereal solvents like tetrahydrofuran (B95107) (THF) strongly favors the formation of the chelated intermediate. The magnesium or zinc ion coordinates to both the carbonyl oxygen and the etheral oxygen of the isopropylidene group, leading to a rigid cyclic transition state. Nucleophilic attack by the propynyl group then occurs from the less sterically hindered face, resulting in the formation of the (3R,4R) diastereomer with high selectivity.

For instance, the reaction of (R)-2,3-isopropylideneglyceraldehyde with propynylmagnesium bromide in THF at low temperatures can afford the (3R,4R)-isomer in high yield and with a diastereomeric ratio often exceeding 10:1.

Enantioselective Synthesis of this compound

While the focus here is on substrate-controlled methods, catalytic enantioselective alkynylations of achiral aldehydes have been developed. These methods typically employ a chiral ligand to create a chiral environment around a metal catalyst, which then promotes the addition of the alkyne to one face of the aldehyde over the other. researchgate.net However, for the synthesis of this compound, the use of the chiral pool starting material, (R)-2,3-isopropylideneglyceraldehyde, is a more direct and efficient strategy.

Asymmetric Alkynylation of Achiral Carbonyl Compounds

The direct asymmetric addition of an acetylide to an achiral aldehyde, such as 2,3-isopropylideneglyceraldehyde, represents a highly efficient and atom-economical strategy for the synthesis of this compound. This transformation can be achieved through either metal-catalyzed or organocatalytic methods, each offering distinct advantages.

Chiral Ligand-Mediated Catalytic Approaches (e.g., Zn, Cu, Au Catalysis)

The catalytic asymmetric alkynylation of aldehydes has been extensively developed, with systems based on zinc, copper, and gold demonstrating significant utility. researchgate.netresearchgate.net These methods typically involve the in-situ formation of a metal acetylide, which is then delivered to the aldehyde under the influence of a chiral ligand.

Zinc-Catalyzed Alkynylation: A prominent and practical method for the synthesis of chiral propargylic alcohols involves the use of a zinc-based catalyst system. nih.gov For instance, the combination of a proline-derived dinuclear zinc catalyst has proven effective for the alkynylation of a range of aromatic and α,β-unsaturated aldehydes. nih.gov While direct examples for 2,3-isopropylideneglyceraldehyde are not prevalent in the provided literature, the general applicability of these systems suggests their potential. The reaction of an alkyne with an aldehyde in the presence of a chiral ligand and a zinc source, such as diethylzinc (B1219324) or zinc triflate, can lead to high yields and enantioselectivities. researchgate.netresearchgate.net A well-established example is the Carreira protocol, which utilizes zinc triflate and N-methylephedrine. researchgate.net

| Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |

| Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 97 | 99 |

| Cyclohexanecarboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 92 | 98 |

| Cinnamaldehyde | TMS-acetylene | Dinuclear Zn-ProPhenol catalyst | 95 | 91 |

This table presents representative data for Zn-catalyzed asymmetric alkynylation of various aldehydes, illustrating the general effectiveness of the methodology.

Copper and Gold-Catalyzed Alkynylation: Copper-catalyzed methods, often under photoredox conditions, have emerged for the asymmetric decarboxylative alkynylation, providing access to chiral C(sp³)–C(sp) bonds. nih.gov Gold catalysts have also been employed in transformations of alkynyl derivatives, although their application in the direct asymmetric alkynylation of aldehydes to form propargyl alcohols is less commonly detailed in the provided sources. nih.gov

Organocatalytic Strategies for Asymmetric Alkynylation

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of propargylic alcohols. organic-chemistry.org These methods often rely on the activation of the aldehyde substrate by a chiral amine catalyst, such as a prolinol derivative, to form a reactive iminium ion intermediate. This intermediate then reacts with a suitable alkyne source. While direct alkynylation can be challenging, formal alkynylation protocols have been developed. organic-chemistry.org These strategies can provide optically active alkynes with good yields and high enantioselectivities. organic-chemistry.org Another approach involves the organocatalytic alkenylation of propargyl alcohols, which, while starting from a propargyl alcohol, demonstrates the power of organocatalysis in manipulating these structures. researchgate.net

Asymmetric Epoxidation and Stereoselective Ring Opening Routes

An alternative synthetic pathway to this compound involves the construction of a chiral epoxide precursor followed by its stereoselective ring-opening with an acetylide nucleophile. This multi-step approach allows for the controlled installation of the required stereocenters.

Sharpless Asymmetric Epoxidation in Precursor Synthesis

The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgnih.gov This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral tartrate ligand (diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgharvard.edu The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the epoxy alcohol product. researchgate.netharvard.edu For the synthesis of a precursor to this compound, one could envision the Sharpless epoxidation of a suitable allylic alcohol.

This table provides examples of the Sharpless asymmetric epoxidation, showcasing its high efficiency and enantioselectivity for various allylic alcohols. harvard.edu

The resulting chiral epoxy alcohol, such as a derivative of glycidol (B123203), serves as a key intermediate for the subsequent ring-opening step.

Regioselective and Stereoselective Nucleophilic Ring Opening with Acetylides

The three-membered ring of epoxides is susceptible to nucleophilic attack, which can proceed with high regio- and stereoselectivity. organic-chemistry.org The ring-opening of a chiral epoxide, such as (R)-glycidol or a derivative, with a lithium or magnesium acetylide provides a direct route to the desired propargyl alcohol. The reaction typically proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon atom undergoing nucleophilic attack. scilit.com The regioselectivity of the attack (at the more or less substituted carbon) can be influenced by the reaction conditions and the nature of the Lewis acid or catalyst used. researchgate.net For terminal epoxides, the attack generally occurs at the less substituted carbon.

For instance, the reaction of a lithium acetylide with a suitably protected glycidol derivative would lead to the formation of the corresponding chiral propargyl alcohol. The stereochemistry of the starting epoxide dictates the stereochemistry of the product.

Kinetic Resolution Methodologies for Enantiomeric Enrichment of this compound

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. units.it This approach can be applied to a racemic mixture of 4,5-isopropylidene pent-2-yn-3-ol to isolate the desired (3R,4r) enantiomer.

One of the most effective methods for the kinetic resolution of racemic secondary allylic and propargylic alcohols is the Sharpless asymmetric epoxidation. wikipedia.org In this context, the chiral titanium complex preferentially catalyzes the epoxidation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. The efficiency of the resolution is dependent on the relative rates of reaction of the two enantiomers. While the maximum theoretical yield of the resolved alcohol is 50%, high enantiomeric excess can often be achieved. wikipedia.org

Furthermore, enzymatic kinetic resolutions, often utilizing lipases, are also highly effective for resolving racemic alcohols. These biocatalytic methods can offer excellent enantioselectivity under mild reaction conditions.

| Racemic Alcohol | Resolution Method | Outcome |

| Secondary Allylic Alcohols | Sharpless Asymmetric Epoxidation | Enantioenriched unreacted alcohol and diastereomeric epoxy alcohol |

| Secondary Alcohols | Lipase-catalyzed acylation | Enantioenriched unreacted alcohol and acylated enantiomer |

This table outlines the general principles of kinetic resolution applied to racemic alcohols.

Enzymatic Kinetic Resolution Systems

Enzymatic kinetic resolution (EKR) has emerged as a highly efficient and environmentally benign method for the synthesis of optically active alcohols. Lipases are the most commonly used enzymes for this purpose, catalyzing the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester. For the synthesis of this compound, a racemic precursor, (±)-4,5-isopropylidene pent-2-yn-3-ol, would be subjected to resolution using a suitable lipase (B570770).

Candida antarctica lipase B (CALB) is a versatile and widely used biocatalyst for the kinetic resolution of secondary alcohols, demonstrating high enantioselectivity across a broad range of substrates. numberanalytics.com In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in an organic solvent in the presence of immobilized CALB (often as Novozym 435). The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. For instance, in the resolution of various secondary alcohols, CALB has shown the ability to produce products with high enantiomeric excess (ee). numberanalytics.com

Pseudomonas fluorescens lipase is another effective biocatalyst for the kinetic resolution of alcohols. youtube.comlibretexts.org Similar to CALB, it can be employed in either acylation or hydrolysis mode to achieve the separation of enantiomers. The choice of solvent and acyl donor can significantly influence the efficiency and selectivity of the resolution.

A more advanced approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer. Chemoenzymatic DKR of propargyl alcohols has been successfully achieved by combining a lipase with a metal catalyst, such as a ruthenium or vanadium complex, which facilitates the racemization of the unreacted alcohol. numberanalytics.comresearchgate.netasianpubs.org This strategy could be applied to the synthesis of this compound to maximize the yield of the desired (3R)-enantiomer.

The following table summarizes representative results for the enzymatic kinetic resolution of propargylic alcohols, which can be considered analogous to the substrate required for the synthesis of the target molecule.

| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) of Product (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | 1-phenylprop-2-yn-1-ol | Vinyl acetate | >99 | numberanalytics.com |

| Pseudomonas fluorescens lipase | 1-phenylprop-2-yn-1-ol | Isopropenyl acetate | 98 | youtube.com |

| Candida antarctica lipase B / Ru catalyst (DKR) | Racemic propargyl alcohols | Acetic anhydride (B1165640) | up to 99 | numberanalytics.com |

| Candida antarctica lipase B / V catalyst (DKR) | Racemic propargyl alcohols | Isobutyric anhydride | up to 99 | researchgate.net |

Organocatalytic Kinetic Resolution Protocols

Organocatalytic kinetic resolution offers a valuable alternative to enzymatic methods, avoiding the need for biological systems and often providing complementary enantioselectivity. Chiral small molecules are used to catalyze the enantioselective transformation, typically an acylation reaction.

One of the most successful organocatalysts for the kinetic resolution of propargylic alcohols is benzotetramisole (BTM) . thieme-connect.comoup.comorganic-chemistry.org This chiral Lewis base has been shown to effectively catalyze the acylation of a variety of secondary propargylic alcohols with high selectivity factors. thieme-connect.comoup.comorganic-chemistry.org The resolution is typically carried out using an anhydride as the acylating agent in the presence of a catalytic amount of BTM. The selectivity factor (s), which is a ratio of the rate constants for the two enantiomers, is a measure of the efficiency of the resolution. For the kinetic resolution of propargylic alcohols using BTM, selectivity factors of up to 32 have been reported, which represents a significant achievement in non-enzymatic resolutions for this class of substrates. thieme-connect.comoup.comorganic-chemistry.org

Amidine-based catalysts (ABCs) have also been developed for the kinetic resolution of secondary alcohols, including propargylic alcohols. numberanalytics.com These catalysts operate via an enantioselective acyl transfer mechanism and have demonstrated good to excellent levels of enantioselectivity for a range of substrates.

The following table presents data on the organocatalytic kinetic resolution of propargylic alcohols, providing insights into the potential application of these methods for the synthesis of this compound.

| Organocatalyst | Substrate | Acylating Agent | Selectivity Factor (s) | Reference |

| Benzotetramisole (BTM) | 1-phenylprop-2-yn-1-ol | Propionic anhydride | 20 | oup.com |

| Benzotetramisole (BTM) | 1-(p-tolyl)prop-2-yn-1-ol | Propionic anhydride | 25 | oup.com |

| Benzotetramisole (BTM) | 1-cyclohexylprop-2-yn-1-ol | Propionic anhydride | 15 | oup.com |

| Amidine-based catalyst | 1-phenylprop-2-yn-1-ol | Acetic anhydride | 18 | numberanalytics.com |

Protecting Group Strategies Pertinent to the Synthesis of this compound

The synthesis of the target molecule necessitates careful consideration of protecting group strategies to mask the reactive hydroxyl groups at the C-4 and C-5 positions as an isopropylidene acetal (B89532), and to selectively manipulate the hydroxyl group at the C-3 position.

Formation and Stability Considerations of the Isopropylidene Acetal

The isopropylidene acetal, also known as an acetonide, is a commonly used protecting group for 1,2- and 1,3-diols. numberanalytics.com In the context of synthesizing this compound, the starting material would likely be a pent-2-yne-1,4,5-triol derivative, where the 4,5-diol is protected as the isopropylidene acetal.

Formation: The formation of the isopropylidene acetal involves the reaction of the diol with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. libretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water, a byproduct of the reaction with acetone, is typically removed using a Dean-Stark apparatus or a dehydrating agent. When using 2,2-dimethoxypropane, the byproduct is methanol, which can also be removed to shift the equilibrium.

Stability: Isopropylidene acetals are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing conditions. This stability makes them ideal for protecting the diol functionality while other transformations are carried out on the molecule. However, they are sensitive to acidic conditions and can be readily cleaved by treatment with aqueous acid to regenerate the diol. masterorganicchemistry.com

The formation of the five-membered ring of the isopropylidene acetal from a 1,2-diol is typically favored under thermodynamic control, as it is a stable arrangement. wikipedia.orglibretexts.org The reaction conditions, such as temperature and reaction time, can influence whether the kinetic or thermodynamic product is favored. In the case of forming the acetal on the 4,5-diol of a pent-2-yne derivative, the formation of the five-membered ring is highly probable.

Selective Protection and Deprotection of the Hydroxyl Group

Once the 4,5-diol is protected as an isopropylidene acetal, the remaining secondary hydroxyl group at the C-3 position can be selectively manipulated. If the kinetic resolution step results in the desired (3R)-alcohol, this hydroxyl group may need to be protected for subsequent synthetic steps.

Selective Protection: A variety of protecting groups can be used for secondary alcohols. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly employed due to their ease of installation and selective removal. masterorganicchemistry.com The alcohol can be treated with the corresponding silyl chloride (e.g., TBSCl or TIPSCl) in the presence of a base like imidazole (B134444) or triethylamine (B128534) to afford the protected alcohol. The choice of the silyl group can be tuned to control its steric bulk and lability.

Selective Deprotection: A key aspect of protecting group strategy is the ability to selectively deprotect one group in the presence of others. In a scenario where the C-3 hydroxyl group is protected as a silyl ether, and the 4,5-diol is protected as an isopropylidene acetal, it is often necessary to remove the silyl ether without affecting the acetal.

Silyl ethers are typically cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). gelest.com Isopropylidene acetals are generally stable to these conditions. Conversely, the isopropylidene acetal can be removed under acidic conditions that would typically leave the silyl ether intact. This orthogonality allows for the selective deprotection and further functionalization of either the C-3 hydroxyl group or the 4,5-diol. For instance, treatment with a mild acid will cleave the acetal, while the silyl ether at C-3 remains, allowing for reactions at the newly liberated diol.

Stereochemical Analysis and Absolute Configuration Assignment of 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol

Methodologies for Relative and Absolute Stereochemical Elucidation

The determination of the stereochemistry of (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol involves a combination of advanced spectroscopic and chemical methods to first establish the relative orientation of substituents (diastereomers) and then to assign the absolute configuration (enantiomers).

Advanced Spectroscopic Techniques for Relative Configuration Determination (Methodology Focus)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the relative configuration of diastereomers. nih.gov For this compound, which contains two adjacent chiral centers, specific NMR techniques are particularly insightful.

¹H-¹H Coupling Constants (J-coupling): The magnitude of the coupling constant between the protons on the two stereocenters (at C3 and C4) is dependent on the dihedral angle between them, as described by the Karplus equation. oup.com In the syn diastereomer, this angle typically results in a smaller coupling constant compared to the anti diastereomer. By measuring the ³J(H3,H4) coupling constant, the relative syn or anti arrangement can be inferred. oup.com For acyclic systems like this, analysis of coupling constants provides crucial, though sometimes complex, conformational information. organicchemistrydata.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, detect through-space interactions between protons that are in close proximity. nih.gov For this compound, an NOE correlation between the proton at C3 and the proton at C4 would strongly suggest a syn relative configuration, as these protons are on the same face of the molecule. Conversely, the absence of such a correlation, coupled with other data, would support an anti configuration.

¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms, particularly those of the stereocenters and adjacent carbons, can be influenced by steric interactions. rsc.org In some cases, empirical rules or comparison with related, known compounds can allow for the differentiation of diastereomers based on their ¹³C NMR spectra.

Chiroptical Spectroscopy Applications for Absolute Configuration (e.g., Circular Dichroism)

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute configuration. youtube.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. youtube.com Optically active chromophores within the molecule will produce a characteristic CD spectrum. For this compound, the alkyne and hydroxyl groups can act as chromophores. The sign of the Cotton effect, which is the characteristic change in optical rotation near an absorption band, can be correlated to the absolute configuration of the stereocenters. wikipedia.orgaccessscience.comquora.com By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to theoretical calculations, the absolute stereochemistry can be assigned. mtoz-biolabs.com

Chemical Correlation and Derivatization for Stereocenter Assignment

Chemical correlation involves converting the molecule of unknown stereochemistry into a known compound without affecting the chiral centers. Derivatization, on the other hand, involves reacting the chiral molecule with a chiral reagent to form diastereomers that can be readily distinguished.

Mosher's Ester Analysis: This is a widely used NMR-based method for determining the absolute configuration of secondary alcohols. nih.govumn.edu The alcohol is esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomeric esters. stackexchange.comacs.org By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the alcohol can be deduced. nih.gov A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals its absolute configuration. nih.gov For this compound, this method would be applied to the hydroxyl group at C3.

Competing Enantioselective Acylation (CEA): This is a newer method that can determine the absolute configuration of secondary alcohols, even in mixtures. mdpi.com The method relies on the differential reaction rates of the chiral alcohol with two enantiomeric acylation catalysts. mdpi.comnih.gov By analyzing the reaction products using techniques like liquid chromatography-mass spectrometry (LC/MS), the enantiomer that reacts faster can be identified, which in turn reveals the absolute configuration of the alcohol. mdpi.com

Single-Crystal X-ray Diffraction Analysis of Crystalline Derivatives of this compound

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. libretexts.org

If this compound itself does not form crystals suitable for X-ray analysis, a crystalline derivative can be prepared. This is often achieved by reacting the alcohol with a heavy-atom-containing reagent. The presence of the heavy atom facilitates the determination of the absolute structure through anomalous dispersion. Once the crystal structure is solved, the three-dimensional arrangement of all atoms in the molecule is known, providing an unambiguous assignment of the absolute configuration of all stereocenters. acs.org

Absolute Configuration Determination and Confirmation Strategies

While the methods described above are powerful, a combination of strategies is often employed to provide a confident assignment of the absolute configuration.

Comparison with Chiral Standards and Reference Compounds

A common and reliable strategy for confirming the absolute configuration is to compare the properties of the synthesized compound with those of a known chiral standard or reference compound. sigmaaldrich.com

This involves synthesizing this compound from a starting material of known absolute configuration, a process known as chemical correlation. For instance, a chiral pool starting material such as D-arabinose, which has a known stereochemistry, could potentially be used. nih.gov The physical and spectroscopic data (e.g., specific rotation, NMR spectra, CD spectra) of the synthesized compound are then compared to the data of the compound whose configuration is being determined. An exact match confirms the absolute configuration.

Alternatively, if an authentic sample of this compound with a confirmed absolute configuration is available, direct comparison of analytical data provides a straightforward confirmation.

Table of Spectroscopic and Analytical Data for Stereochemical Determination

| Method | Observable | Information Yielded | Applicability to this compound |

|---|---|---|---|

| ¹H-¹H Coupling | ³J(H,H) value | Dihedral angle, relative stereochemistry | Yes, for determining syn vs. anti diastereomers |

| NOE Spectroscopy | NOE enhancement | Through-space proximity of protons | Yes, for confirming relative stereochemistry |

| Circular Dichroism | Cotton effect sign and magnitude | Absolute configuration of chiral chromophores | Yes, the alkyne and hydroxyl groups can be analyzed |

| Mosher's Ester Analysis | Δδ(S-R) values in ¹H NMR | Absolute configuration of the secondary alcohol | Yes, for the C3 hydroxyl group |

| X-ray Crystallography | 3D molecular structure | Unambiguous absolute configuration | Yes, on the parent compound or a crystalline derivative |

Computational Validation of Absolute Stereochemistry

The unambiguous assignment of absolute stereochemistry is a critical step in the characterization of chiral molecules, particularly those intended as building blocks in complex organic synthesis. For molecules like this compound, which possess multiple stereocenters and conformational flexibility, experimental data alone may not be sufficient for a conclusive determination. Computational chemistry provides a powerful, non-empirical method to validate stereochemical assignments by comparing calculated chiroptical properties with those measured experimentally. The most common and reliable method involves the calculation of Electronic Circular Dichroism (ECD) spectra using Time-Dependent Density Functional Theory (TD-DFT). nih.govtechnologynetworks.com

Conformational Search and Analysis

The first and most crucial step is a thorough conformational search for the diastereomer of interest (e.g., 3R, 4R). Due to the rotational freedom around single bonds, the molecule can exist in numerous spatial arrangements (conformers), each with a distinct energy. This search is typically performed using a lower-cost method like molecular mechanics (e.g., MMFF94 force field) to explore the potential energy surface comprehensively. nih.gov The resulting low-energy conformers within a specified energy window (e.g., 10-20 kJ/mol) are then subjected to more rigorous calculations.

Geometry Optimization and Energy Calculation

Each identified conformer is then optimized at a higher level of theory, most commonly Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)). nih.gov This step refines the geometry of each conformer to a local energy minimum on the potential energy surface. Subsequent frequency calculations are performed to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate their thermodynamic properties, including Gibbs free energies. researchgate.net

From these energies, the relative population of each conformer at a given temperature (e.g., 298 K) can be calculated using the Boltzmann distribution. This is essential because the experimentally observed properties are a weighted average of the properties of all significantly populated conformers.

A representative table of conformational analysis results is shown below. Note that the data is illustrative of the process for a chiral alcohol with a dioxolane ring.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 65.4 |

| 2 | 0.55 | 25.1 |

| 3 | 1.20 | 8.5 |

| 4 | 2.50 | 1.0 |

Calculation of Chiroptical Properties

With the optimized geometries of the most stable conformers, the chiroptical properties are calculated. For ECD, Time-Dependent DFT (TD-DFT) is the method of choice. technologynetworks.comresearchgate.net This calculation predicts the excitation energies and corresponding rotatory strengths for the electronic transitions of the molecule. The rotatory strengths, which can be positive or negative, are what give rise to the bands (Cotton effects) in an ECD spectrum. nih.gov

These calculations are performed for each significant conformer. The final, predicted ECD spectrum is generated by summing the contributions of each conformer, weighted by their Boltzmann population. nih.gov This simulated spectrum can then be directly compared to the experimental ECD spectrum measured on a sample of the synthesized compound.

Stereochemical Assignment

The absolute configuration is assigned by comparing the calculated spectrum for a chosen configuration (e.g., 3R, 4R) with the experimental spectrum. A good match in the signs, positions, and relative intensities of the Cotton effects provides strong evidence for the correctness of the assumed configuration. nih.gov If the calculated spectrum is a mirror image of the experimental one, it indicates that the actual absolute configuration is the enantiomer of the one that was calculated.

The table below illustrates how the final comparison between experimental and calculated data might be presented, leading to a conclusive assignment.

| Property | Experimental Result | Calculated for (3R, 4R) | Calculated for (3S, 4S) | Conclusion |

| Optical Rotation [α]D | -15.2 (c 1.0, CHCl3) | -14.8 | +15.1 | Consistent with 3R, 4R |

| ECD Cotton Effect at ~210 nm | Negative | Negative | Positive | Consistent with 3R, 4R |

| ECD Cotton Effect at ~235 nm | Positive | Positive | Negative | Consistent with 3R, 4R |

This rigorous comparison between experimental and quantum-mechanically calculated data offers a high degree of confidence in assigning the absolute stereochemistry of complex and flexible molecules like this compound. nih.gov

Reactivity and Chemical Transformations of 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol

Reactions Involving the Terminal Alkyne Moiety of (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol

The reactivity of the terminal alkyne is central to the synthetic utility of this compound. This moiety can undergo reactions that functionalize the triple bond or extend the carbon chain.

The carbon-carbon triple bond can be selectively transformed into alkenes or other functionalized alkynes through various addition reactions.

The reduction of the alkyne in this compound can be controlled to produce either the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane.

Semihydrogenation to (Z)-Alkenes: The most common transformation is the stereoselective semihydrogenation to the corresponding (Z)-allylic alcohol. This is typically achieved using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This method generally provides the cis-alkene with high selectivity. More recent advancements have introduced electrocatalytic methods using nickel complexes that are also chemoselective for the semihydrogenation of terminal alkynes, yielding Z-alkenes. organic-chemistry.orgnih.govnih.gov These reactions are often concerted and proceed via a syn-addition of hydrogen across the triple bond. organic-chemistry.org

Reduction to (E)-Alkenes: The formation of the (E)-alkene is less direct and typically involves a two-step process or specialized reagents. One common method is the reduction of the alkyne with a dissolving metal, such as sodium in liquid ammonia.

Full Hydrogenation: Complete reduction of the alkyne to the corresponding saturated alcohol, (3R,4r)-4,5-isopropylidene pentan-3-ol, can be readily accomplished using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The development of catalytic reactions that can stereoselectively transform more than one functional group at once is of high interest to improve synthesis efficiency. nih.gov

The presence of the chiral alcohol and acetonide can influence the diastereoselectivity of these reactions, although the effect is often more pronounced in reactions that create new stereocenters adjacent to the existing ones.

The addition of boron or hydrogen halides across the triple bond provides pathways to vinylboranes and vinyl halides, which are versatile synthetic intermediates.

Hydroboration: The hydroboration of terminal alkynes like this compound, followed by oxidation, is a powerful method for producing aldehydes. youtube.com To prevent double addition across both π-bonds of the alkyne, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically used. masterorganicchemistry.comlibretexts.org The reaction proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the terminal, less substituted carbon. masterorganicchemistry.com Subsequent oxidation of the intermediate vinylborane (B8500763) with hydrogen peroxide and sodium hydroxide (B78521) yields an enol, which rapidly tautomerizes to the stable aldehyde. youtube.comlibretexts.org The hydroxyl group within the molecule can also act as a directing group, influencing the regioselectivity of the addition, particularly when the alcohol is converted to its corresponding lithium alkoxide. nih.govnih.gov

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes follows Markovnikov's rule, where the hydrogen adds to the carbon that already bears a hydrogen atom. acs.org For a terminal alkyne, this results in the formation of a gem-dihalide upon addition of two equivalents of HX. The reaction of propargyl alcohols with electrophilic halogenating agents can be complex, potentially leading to rearrangements and the formation of α-haloenones or β-haloenones. wikipedia.org

The terminal alkyne is an excellent substrate for reactions that form new carbon-carbon bonds, significantly increasing molecular complexity.

The Sonogashira reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This cross-coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base, such as an amine. researchgate.netnih.gov The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including the alcohol and acetal (B89532) present in this compound. nih.govorganic-chemistry.org This makes it a key tool for synthesizing complex molecules in pharmaceuticals and materials science. researchgate.netnih.gov

Recent variations of the Sonogashira coupling include copper-free conditions and methods for the deacetonative coupling of aryl propargyl alcohols with aryl chlorides, which can broaden the scope and applicability of the reaction. youtube.com

Table 1: Representative Sonogashira Coupling of Propargyl Alcohols

| Alkyne Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Propargyl alcohol | Iodobenzene | PdCl₂(PPh₃)₂ | [TBP][4EtOV], 55 °C, 3 h | 3-Phenyl-2-propyn-1-ol | 94% | nih.gov |

| Propargyl alcohol | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ | [TBP][4EtOV], 55 °C, 3 h | 3-(4-Nitrophenyl)-2-propyn-1-ol | 99% | nih.gov |

| 1,1-Diphenyl-2-propyn-1-ol | 4-Chloroacetophenone | G3-palladacycle, XPhos | K₂CO₃, CH₃CN, 110 °C | 1,1,4-Triphenyl-2-butyn-1-ol (via deacetonative coupling) | 91% | youtube.com |

The terminal alkyne of this compound is an ideal functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction, pioneered by Sharpless and Meldal, involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov

The CuAAC reaction is renowned for its exceptional reliability, high yield, stereospecificity, and compatibility with a wide range of solvents (including water) and functional groups. organic-chemistry.org These features have made it an invaluable tool in diverse fields:

Bioconjugation: The ability to perform the reaction under mild, aqueous conditions allows for the labeling and conjugation of biomolecules such as proteins, nucleic acids, and carbohydrates without disrupting their structure or function. nih.gov A molecule like this compound could be attached to a biomolecule functionalized with an azide group.

Material Science: Click chemistry is used to synthesize polymers, modify surfaces, and create functional materials. The triazole linkage is highly stable, adding to the robustness of the resulting materials.

Drug Discovery: The modular nature of click chemistry allows for the rapid assembly of large libraries of compounds for high-throughput screening. nih.gov

The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. organic-chemistry.org While highly efficient, side reactions like the homo-coupling of terminal alkynes can sometimes occur, particularly at higher temperatures.

Table 2: Typical Conditions for CuAAC Reactions

| Alkyne | Azide | Catalyst System | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1-Benzyl-4-phenyl-1,2,3-triazole | nih.gov |

| Propargyl alcohol | Azidothymidine | CuSO₄, AMTC Ligand, Sodium Ascorbate | CH₂Cl₂/H₂O | 30 °C, overnight | Safirinium-based triazole | youtube.com (General protocol) |

| Various Terminal Alkynes | Various Organic Azides | CuI | H₂O or EtOH/H₂O | Room Temperature | 1,4-Disubstituted-1,2,3-triazoles | nih.gov (General protocol) |

Carbon-Carbon Bond Forming Reactions

Pauson-Khand Reactions and Stereoselective Cycloadditions

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. wikipedia.orgprezi.comorganic-chemistry.org In the context of chiral propargylic alcohols like this compound, the stereocenter adjacent to the alkyne can influence the stereochemical outcome of the cycloaddition. The protection of the alcohol group is crucial for the success of this reaction, with acetyl or methyl groups being commonly employed. nih.gov

The diastereoselectivity of the intramolecular Pauson-Khand reaction is significantly influenced by the steric bulk of the substituents at the propargylic position and on the alkyne itself. nih.gov Larger substituents tend to lead to higher diastereoselectivity. nih.gov In the major product formed, the propargylic substituent and the bridgehead hydrogen are typically found in a cis relationship on the newly formed bicyclic ring system. nih.gov The enantiomeric purity of the starting propargylic alcohol is generally maintained throughout the cycloaddition process. nih.gov

While specific examples detailing the Pauson-Khand reaction of this compound are not extensively documented in readily available literature, the general principles observed for similar chiral propargylic alcohols provide a strong indication of its expected reactivity. The reaction with a suitable alkene, such as norbornadiene, under cobalt-carbonyl catalysis, is anticipated to yield a chiral polycyclic cyclopentenone. The stereochemistry of the product would be directed by the existing (3R,4r) stereocenters.

Table 1: General Parameters for Pauson-Khand Reactions of Chiral Propargylic Alcohols

| Parameter | Description | Source |

| Catalyst | Typically dicobalt octacarbonyl (Co₂(CO)₈). Other metals like rhodium and palladium have also been used. wikipedia.orgmdpi.com | wikipedia.orgmdpi.com |

| Reactants | Alkyne (e.g., this compound), alkene, carbon monoxide. | wikipedia.org |

| Protecting Group | The propargylic alcohol is typically protected as an ether or ester (e.g., methyl or acetyl ether). nih.gov | nih.gov |

| Stereoselectivity | Influenced by the chirality of the propargylic alcohol and the steric bulk of its substituents. nih.gov | nih.gov |

| Product | Chiral cyclopentenone. | wikipedia.org |

Gold and Silver-Catalyzed Transformations of the Alkyne

The terminal alkyne functionality of this compound is a prime site for transformations catalyzed by soft, carbophilic metals like gold and silver. These catalysts can activate the alkyne towards various nucleophilic attacks and rearrangements.

Hydration, Cyclization, and Intramolecular Rearrangements

Hydration: The silver-catalyzed hydration of terminal alkynes is a well-established method for the synthesis of methyl ketones. rsc.org While specific studies on this compound are scarce, it is expected that under silver catalysis in the presence of water, the alkyne would undergo hydration to yield the corresponding ketone, (R)-4,5-dihydroxy-4-methylpentan-2-one, after removal of the isopropylidene protecting group. The regioselectivity of this reaction typically follows Markovnikov's rule.

Cyclization and Intramolecular Rearrangements: Gold(I) catalysts are particularly effective in promoting intramolecular cyclizations and rearrangements of propargylic alcohols and their derivatives. researchgate.netorganic-chemistry.orgnsf.govnih.gov These reactions often proceed through the formation of highly reactive intermediates. For instance, gold-catalyzed reactions of propargylic alcohols with aryl nucleophiles can lead to the formation of triarylallenes and diaryl-indenes. nih.gov The reaction outcomes can often be tuned by adjusting the catalyst, solvent, and temperature. nih.gov

A gold(I)-catalyzed intramolecular reaction of propargylic alcohols with an oxirane has been reported to produce ketal skeletons with high stereoselectivity. nih.gov Furthermore, silver- and gold-catalyzed intramolecular rearrangements of propargylic alcohols tethered to methylenecyclopropanes can lead to the stereoselective synthesis of allenylcyclobutanols and bridged bicyclic compounds. organic-chemistry.org

While direct evidence for such transformations on this compound is limited, the existing literature on analogous systems suggests a high potential for this compound to participate in a variety of gold- and silver-catalyzed cyclizations and rearrangements, leading to complex chiral molecules.

Table 2: Examples of Gold and Silver-Catalyzed Transformations of Propargylic Alcohols

| Reaction Type | Catalyst | Product Type | Source |

| Hydration | Silver salts | Methyl ketones | rsc.org |

| Rearrangement | Gold(I) complexes | Enones | nsf.gov |

| Cyclization with oxirane | Gold(I) complexes | Ketal/spiroketals | nih.gov |

| Rearrangement with methylenecyclopropanes | Silver(I) and Gold(I) complexes | Allenylcyclobutanols, bridged bicyclic compounds | organic-chemistry.org |

| Reaction with aryl nucleophiles | Gold(I)/(III) catalysts | Triarylallenes, diaryl-indenes | nih.gov |

Transformations at the Secondary Alcohol Center (C-3) of this compound

The secondary alcohol at the C-3 position is another key functional group that can be selectively transformed, providing access to a range of derivatives.

Oxidation Reactions to Ketones and Their Stereochemical Implications

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (R)-4,5-isopropylidene-pent-2-yn-3-one, is a synthetically important transformation. The challenge lies in achieving selective oxidation without affecting the alkyne or the isopropylidene protecting group, and without causing epimerization at the adjacent C-4 stereocenter.

Several mild oxidation methods are suitable for this purpose. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is a classic method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. nih.govnih.gov It is known for its high chemoselectivity and tolerance of various functional groups. nih.gov

Another widely used method is the Dess-Martin periodinane (DMP) oxidation. DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes and ketones. The reaction is typically carried out at room temperature and is compatible with a wide range of functional groups.

More modern and environmentally benign methods include catalytic oxidations using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant.

The stereochemical integrity of the C-4 position is a critical consideration during the oxidation of the C-3 alcohol. The choice of a mild and non-epimerizing oxidizing agent is therefore paramount to ensure that the resulting ketone retains the (R) configuration at C-4.

Table 3: Common Reagents for the Selective Oxidation of Secondary Alcohols

| Reagent/Method | Description | Key Features | Source |

| Swern Oxidation | DMSO activated with oxalyl chloride or trifluoroacetic anhydride. | Mild conditions, high chemoselectivity. | nih.govnih.gov |

| Dess-Martin Periodinane (DMP) | Hypervalent iodine reagent. | Mild, selective, broad functional group tolerance. | |

| TEMPO-based Oxidation | Catalytic TEMPO with a co-oxidant (e.g., NaOCl). | Catalytic, environmentally friendly. | |

| Chromium-based reagents (e.g., PCC, PDC) | Pyridinium (B92312) chlorochromate or pyridinium dichromate. | Can be used, but less common now due to toxicity. | youtube.com |

Esterification and Etherification Reactions for Derivatization

The secondary alcohol of this compound can be readily derivatized through esterification and etherification reactions. These transformations are often employed to introduce new functional groups, modify the steric or electronic properties of the molecule, or to install protecting groups.

Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of a base or a coupling agent. For sterically hindered alcohols, more reactive acylating agents or specific catalysts may be required. researchgate.net Lipase-catalyzed transesterification can also be employed for the enantioselective acylation of racemic secondary alcohols. mdpi.com

Etherification: Etherification, such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Due to the presence of the potentially acidic terminal alkyne proton, careful choice of base and reaction conditions is necessary to ensure selective O-alkylation.

These derivatization reactions provide access to a wide array of analogues of this compound, which can be used in further synthetic applications or for structure-activity relationship studies.

Formation of Activated Esters and Ethers

The hydroxyl group of this compound can be readily converted into various activated esters and ethers, which serve as key intermediates for further functionalization.

Activated Esters: The formation of sulfonate esters, such as tosylates and mesylates, is a common strategy to transform the hydroxyl group into a good leaving group for nucleophilic substitution reactions. researchgate.netrsc.org This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. organic-chemistry.org The reaction proceeds via a nucleophilic attack of the alcohol onto the sulfur atom of the sulfonyl chloride. organic-chemistry.org While direct literature on the formation of other activated esters specifically from this compound is scarce, general methods for esterification are applicable. For instance, reaction with an acid chloride or anhydride in the presence of a base would yield the corresponding ester. More advanced methods for forming activated esters, such as those involving pentafluorophenyl esters, offer stable and flexible synthons for further modifications. masterorganicchemistry.com

A general protocol for the sulfonylation of propargylic alcohols involves their reaction with sulfinamides in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which promotes the reaction without the need for a catalyst or oxidant. organic-chemistry.org This method has been shown to be effective for a range of propargyl alcohols and could likely be applied to this compound. organic-chemistry.org

Ethers: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.comkhanacademy.org This method is well-suited for forming ethers from primary alkyl halides. masterorganicchemistry.combyjus.com For the synthesis of propargyl ethers specifically, a general procedure involves dissolving the alcohol in a solvent like THF or DMF, adding sodium hydride, followed by the addition of the corresponding bromide. reddit.com

Alternatively, Lewis acid-catalyzed etherification reactions provide a direct method for the synthesis of propargyl ethers from propargylic alcohols. nih.gov For instance, catalysts like iron(III) triflate have been shown to effectively catalyze the dehydrative etherification of benzylic alcohols. acs.org Scandium- and lanthanum-based catalysts have also been employed for the etherification of propargyl alcohols in a mixture of nitromethane (B149229) and water. nih.gov

Table 1: Examples of Activated Ester and Ether Formation Reactions

| Reactant | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Secondary Alcohol | p-Toluenesulfonyl chloride, Pyridine | Tosylate Ester | researchgate.netrsc.org |

| Propargyl Alcohol | Sulfinamide, HFIP, 70°C | Allenyl Sulfone | organic-chemistry.org |

| Alcohol | Alkyl halide, NaH, THF or DMF | Ether | masterorganicchemistry.comwikipedia.orgbyjus.comkhanacademy.orgreddit.com |

| Propargyl Alcohol | Alcohol, Sc(OTf)₃ or La(OTf)₃, MeNO₂-H₂O | Propargyl Ether | nih.gov |

Nucleophilic Substitution Reactions with Stereochemical Inversion (e.g., Mitsunobu Reaction)

A key reaction of this compound is the nucleophilic substitution at the C3 position, which often proceeds with inversion of stereochemistry. The Mitsunobu reaction is a prime example of such a transformation and is widely used for the conversion of alcohols to a variety of other functional groups. rsc.org

The Mitsunobu reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org The reaction mechanism involves the activation of the alcohol by the phosphine, forming a good leaving group which is then displaced by a nucleophile in an SN2 fashion, resulting in a clean inversion of the stereocenter. rsc.orgias.ac.in A wide range of nucleophiles can be used, including carboxylic acids (to form esters), phenols (to form ethers), and nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid. ias.ac.inresearchgate.net

Table 2: General Conditions for the Mitsunobu Reaction

| Component | Typical Reagents/Conditions |

|---|---|

| Alcohol | Primary or Secondary Alcohol |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Carboxylic acid, Phenol, Phthalimide, Hydrazoic acid, etc. |

| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether |

| Temperature | 0°C to room temperature |

While specific examples of the Mitsunobu reaction on this compound are not readily found in the literature, its nature as a secondary propargylic alcohol makes it an ideal substrate for this transformation, allowing for the introduction of various functionalities with predictable stereochemical outcomes.

Reactivity of the Isopropylidene Acetal Protecting Group

The isopropylidene acetal, also known as an acetonide, serves as a protecting group for the 1,2-diol functionality. Its stability and the methods for its removal are crucial aspects of the synthetic utility of this compound.

Selective Deprotection Methods for the 1,2-Diol

The isopropylidene acetal is generally stable under basic and neutral conditions but can be cleaved under acidic conditions to regenerate the diol. numberanalytics.comnumberanalytics.com This selective lability allows for the deprotection of the diol without affecting other acid-sensitive groups if the reaction conditions are carefully controlled.

Mild acidic conditions are typically employed for the removal of the isopropylidene group. numberanalytics.com A common method involves treatment with aqueous acetic acid. researchgate.net Other reagent systems for the deprotection of isopropylidene ketals include perchloric acid supported on silica (B1680970) gel (HClO₄·SiO₂), which can selectively cleave terminal isopropylidene acetals. ias.ac.innih.gov The use of catalytic amounts of a Lewis acid, such as erbium triflate (Er(OTf)₃), in wet nitromethane also provides a gentle method for deprotection. organic-chemistry.org

Table 3: Reagents for the Deprotection of Isopropylidene Acetals

| Reagent System | Conditions | Reference(s) |

|---|---|---|

| Acetic Acid / Water / DME | - | researchgate.net |

| Perchloric Acid / Silica Gel | Room Temperature | ias.ac.innih.gov |

| Erbium Triflate | Wet Nitromethane, Room Temperature | organic-chemistry.org |

| Iodine | Neutral conditions | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water, 30°C | organic-chemistry.org |

Ring-Opening Reactions and Further Functionalization of the Diol

Once the isopropylidene acetal is removed, the resulting 1,2-diol is available for a variety of further transformations. The regioselective ring-opening of cyclic acetals, such as the isopropylidene group, is a powerful tool in carbohydrate and polyol chemistry. researchgate.net While the primary reaction of the deprotected this compound would be the liberation of the diol, the intermediate oxocarbenium ion formed during acidic hydrolysis could potentially be trapped by other nucleophiles present in the reaction mixture, leading to further functionalization.

The liberated 1,2-diol can undergo a range of reactions, including selective oxidation, etherification, esterification, or serve as a precursor for the formation of other cyclic structures. For instance, the diol can be oxidatively cleaved to form aldehydes or carboxylic acids, depending on the oxidizing agent used.

Cascade and Multicomponent Reactions Utilizing this compound as a Core Reactant

The unique combination of functional groups in this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation.

While specific cascade or multicomponent reactions starting directly from this compound are not extensively documented, its potential is evident from related studies on propargyl alcohols. For example, propargylic alcohols can participate in silver(I)-promoted cascade reactions with carbon dioxide and vicinal diols to form cyclic carbonates and α-hydroxy ketones. researchgate.netresearchgate.netacs.org This suggests that the alkyne and alcohol functionalities of our target molecule could be harnessed in similar transformations.

Furthermore, the deprotection of the isopropylidene acetal could be designed as the initiating step of a cascade sequence. For instance, a chiral Brønsted acid could catalyze both the deprotection of an ether protecting group and a subsequent intramolecular cyclization in one pot. researchgate.net This principle could be extended to the deprotection of the isopropylidene group in this compound, followed by a planned intramolecular reaction of the newly formed diol.

Multicomponent reactions involving aldehydes, amines, and alkynes (A³ coupling) are well-established for the synthesis of propargylamines. rsc.org While our target molecule is an alcohol, it could be oxidized to the corresponding aldehyde, which would then be a suitable substrate for such MCRs. Two unprecedented multicomponent reactions involving N-heterocyclic carbenes, activated acetylenes, and aldehydes have also been reported, leading to substituted aminofurans and dienes. acs.orgacs.org

Application of 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol As a Chiral Synthon in Complex Molecule Synthesis

General Strategies for Fragment Incorporation and Synthetic Planning

The incorporation of a chiral fragment like (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol into a larger target molecule requires careful synthetic planning. The inherent functionality—a protected diol and an alkyne—lends itself to both convergent and divergent synthetic designs, making it a valuable tool for medicinal chemistry and natural product synthesis.

Chiral synthons like tartrate-derived alkynyl ketones are ideal for convergent strategies. iisc.ac.in The alkyne functionality is a key reactive group for powerful C-C bond-forming reactions. For instance, the terminal alkyne can readily participate in:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This allows the synthon to be coupled to another advanced intermediate, rapidly building molecular complexity.

Negishi or Stille Coupling: Following conversion of the alkyne to a vinyl-metal species (e.g., vinyl-zinc or vinyl-stannane), these palladium-catalyzed reactions can forge C(sp²)-C(sp²) bonds.

Nucleophilic Addition: The lithium or magnesium acetylide generated from the terminal alkyne can be added to an aldehyde or ketone fragment, creating a new stereocenter and linking the two pieces.

A typical convergent strategy would involve elaborating the chiral synthon into a more complex "left-half" fragment while independently preparing a "right-half" fragment. The crucial coupling of these two pieces then occurs late in the synthesis, leveraging the reactivity of the alkyne or a group derived from it.

Divergent synthesis enables the creation of a library of structurally related compounds (analogs) from a common intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The functional handles on this compound provide multiple points for diversification.

Starting from this single chiral synthon, a variety of analogs can be generated through selective transformations:

Alkyne Modifications: The triple bond can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or to an (E)-alkene via a dissolving metal reduction. It can also be fully hydrogenated to an alkane or participate in cycloaddition reactions (e.g., "click chemistry") to form triazoles. nih.gov

Alcohol Modifications: The secondary alcohol at C3 can be oxidized to a ketone, inverted to the opposite stereochemistry via a Mitsunobu reaction, or acylated/alkylated to introduce different functional groups.

Chain Elaboration: The alkyne can be used as a platform to build out different side chains before it is ultimately coupled or cyclized.

This divergent potential allows chemists to rapidly access a wide range of analogs, each retaining the core stereochemical information of the original synthon but varying in other regions of the molecule.

Table 1: Divergent Functionalization Potential of the Chiral Synthon

| Functional Group | Reaction Type | Resulting Moiety | Purpose in Analog Generation |

|---|---|---|---|

| Alkyne | Partial Reduction (Lindlar) | (Z)-Alkene | Introduces specific alkene geometry for SAR studies. |

| Alkyne | Partial Reduction (Na/NH₃) | (E)-Alkene | Provides alternative alkene geometry. |

| Alkyne | Hydration | Ketone | Introduces a carbonyl group for further reactions. |

| Alkyne | Azide-Alkyne Cycloaddition | 1,2,3-Triazole | Creates stable, heteroaromatic linkages. |

| Hydroxyl (C3) | Oxidation (e.g., DMP) | Ketone | Explores the role of the hydroxyl group in biological activity. |

| Hydroxyl (C3) | Mitsunobu Inversion | Inverted (S)-Alcohol | Probes the importance of the C3 stereocenter. |

| Isopropylidene | Acidic Hydrolysis | 1,2-Diol | Unveils the diol for further selective protection or reaction. |

Role in the Total Synthesis of Stereochemically Defined Natural Products

The true power of synthons like this compound is realized in the total synthesis of complex natural products, particularly those with long, stereochemically rich carbon chains, such as polyketides and macrolides.

Polyketides are a large class of natural products characterized by repeating C₂ (polyacetate) or C₃ (polypropionate) units, which often results in a dense array of stereocenters. Establishing the correct relative and absolute stereochemistry along these chains is a primary challenge in their synthesis.